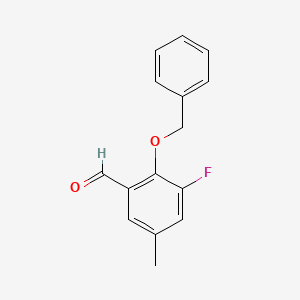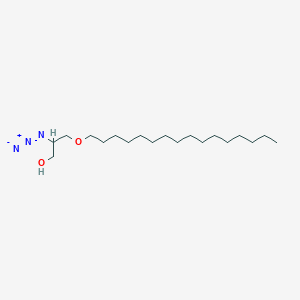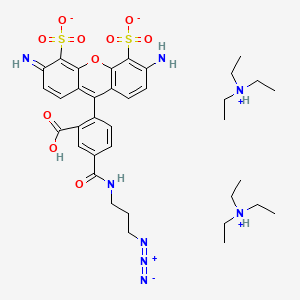
1679326-36-3 (With azidohexyl group)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the CAS number 1679326-36-3, commonly known as AF 488 azide, is a fluorescent dye. This compound is characterized by its azidohexyl group, which makes it particularly useful in various scientific applications. AF 488 azide is a hydrophilic dye that is pH-insensitive over a broad range (from 4 to 10) and exhibits maximum absorption at 495 nm and maximum emission at 519 nm .
准备方法
Synthetic Routes and Reaction Conditions
AF 488 azide is synthesized through a series of chemical reactions that introduce the azidohexyl group into the dye molecule. The synthesis typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor molecule that can be modified to introduce the azidohexyl group.
Azidation: The precursor molecule undergoes azidation, where an azide group is introduced. This step often involves the use of sodium azide (NaN₃) under specific reaction conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the final AF 488 azide compound with high purity
Industrial Production Methods
In an industrial setting, the production of AF 488 azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor molecule are subjected to azidation reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity
化学反应分析
Types of Reactions
AF 488 azide undergoes several types of chemical reactions, including:
Click Chemistry: This compound is widely used in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC). .
Substitution Reactions: The azido group in AF 488 azide can participate in substitution reactions, where it is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes
Alkynes: React with AF 488 azide in click chemistry to form triazole linkages
Major Products Formed
The primary product formed from the reaction of AF 488 azide with alkynes is a triazole-linked conjugate, which is highly stable and useful in various applications .
科学研究应用
AF 488 azide has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent label in various chemical assays and experiments
Biology: Employed in the labeling of biomolecules such as proteins and antibodies for imaging and detection purposes
Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms
Industry: Applied in the development of fluorescent probes and sensors for various industrial applications
作用机制
AF 488 azide exerts its effects through its fluorescent properties. The azido group allows it to participate in click chemistry reactions, forming stable triazole linkages with alkynes. This enables the dye to be conjugated to various biomolecules, facilitating their detection and imaging. The high brightness and photostability of AF 488 azide make it ideal for long-term imaging applications .
相似化合物的比较
AF 488 azide is unique due to its combination of high brightness, photostability, and pH insensitivity. Similar compounds include:
Cyanine Dyes: Such as Cyanine5 and Cyanine7, which are also used as fluorescent labels but may have different spectral properties and applications
BDP Dyes: Such as BDP FL amine, which are used for labeling but may differ in their chemical structure and reactivity
AF 488 azide stands out due to its specific absorption and emission properties, making it particularly useful in applications requiring green fluorescence .
属性
分子式 |
C36H50N8O10S2 |
|---|---|
分子量 |
819.0 g/mol |
IUPAC 名称 |
3-amino-9-[4-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium |
InChI |
InChI=1S/C24H20N6O10S2.2C6H15N/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;2*1-4-7(5-2)6-3/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3 |
InChI 键 |
KQDNBHWTKODNBU-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


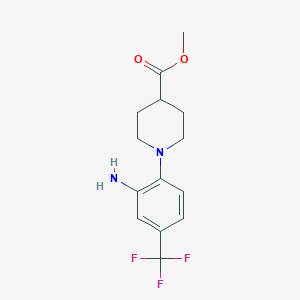

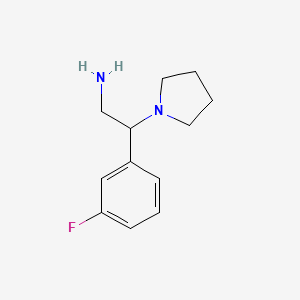
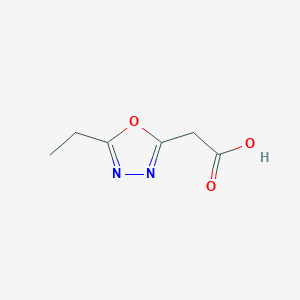
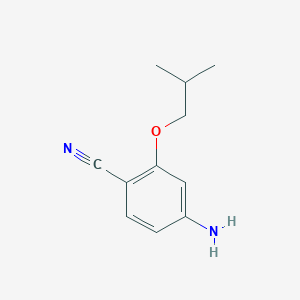

![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14764177.png)
![(4S,7S,8R)-14-amino-8-methoxy-4,7,10-trimethyl-5-[(4-pyridin-2-ylphenyl)methyl]-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-11-one](/img/structure/B14764180.png)


